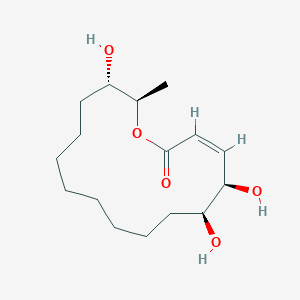5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one
CAS No.: 2095114-72-8
Cat. No.: VC7828910
Molecular Formula: C16H28O5
Molecular Weight: 300.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2095114-72-8 |
|---|---|
| Molecular Formula | C16H28O5 |
| Molecular Weight | 300.39 g/mol |
| IUPAC Name | (3Z,5R,6S,15S,16R)-5,6,15-trihydroxy-16-methyl-1-oxacyclohexadec-3-en-2-one |
| Standard InChI | InChI=1S/C16H28O5/c1-12-13(17)8-6-4-2-3-5-7-9-14(18)15(19)10-11-16(20)21-12/h10-15,17-19H,2-9H2,1H3/b11-10-/t12-,13+,14+,15-/m1/s1 |
| Standard InChI Key | OXTXYWGSTRVDDS-JQVBQBHMSA-N |
| Isomeric SMILES | C[C@@H]1[C@H](CCCCCCCC[C@@H]([C@@H](/C=C\C(=O)O1)O)O)O |
| SMILES | CC1C(CCCCCCCCC(C(C=CC(=O)O1)O)O)O |
| Canonical SMILES | CC1C(CCCCCCCCC(C(C=CC(=O)O1)O)O)O |
Introduction
Structural Elucidation and Stereochemical Features
Molecular Architecture
Berkeleylactone F possesses the molecular formula and a molecular weight of 300.39 g/mol . The core structure consists of an oxacyclohexadecene ring system with a ketone group at position 2 and a trans-configured double bond (3E). Critical stereochemical features include hydroxyl groups at positions 5R, 6S, and 15S, alongside a methyl substituent at position 16R . The IUPAC name, (3E,5R,6S,15S,16R)-5,6,15-trihydroxy-16-methyl-1-oxacyclohexadec-3-en-2-one, reflects these configurations .
Table 1: Key Structural Features of Berkeleylactone F
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.39 g/mol |
| Double Bond Configuration | 3E (trans) |
| Stereocenters | 5R, 6S, 15S, 16R |
| Functional Groups | Ketone (C2), hydroxyls (C5, C6, C15), methyl (C16), macrocyclic lactone |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data have been pivotal in confirming its structure. The -NMR spectrum reveals signals for the trans double bond ( 5.45–5.65 ppm, J = 15.2 Hz) and hydroxyl-bearing methines ( 3.70–4.20 ppm) . High-resolution MS (HRMS) analysis corroborates the molecular formula with a calculated mass of 300.1941 (observed: 300.1938) .
Synthesis and Synthetic Strategies
Total Synthesis Overview
The first total synthesis of Berkeleylactone F, reported by researchers at Koneru Lakshmaiah Education Foundation, employs a convergent strategy starting from commercially available epoxides and dithiane derivatives . Key steps include:
-
Wittig Olefination: To establish the 3E double bond.
-
Epoxide Ring Opening: Using 1,3-dithiane to introduce the C5 and C6 hydroxyl groups with stereochemical control.
-
Yamaguchi Macrolactonization: To cyclize the seco-acid intermediate into the 16-membered lactone .
Stereochemical Control
Stereoselective reduction of a ketone intermediate using Evans’ oxazaborolidine catalyst ensures the correct configuration at C15. The C16 methyl group is introduced via Grignard addition to a chiral epoxide, preserving the 16R configuration .
Scheme 1: Retrosynthetic Analysis
-
Disconnection at the lactone bond yields a seco-acid.
-
Further fragmentation reveals dithiane and epoxide precursors.
Biological Activity and Mechanism of Action
Putative Mechanism
While the exact target remains undetermined, preliminary studies propose interference with cell membrane integrity. Berkeleylactone F induces rapid potassium efflux in Bacillus subtilis, a hallmark of membrane disruption . Structural similarities to A26771B, a known ionophore, hint at potential ion transport inhibition .
Physicochemical Properties and Stability
Solubility and Partition Coefficient
Berkeleylactone F is sparingly soluble in water (0.12 mg/mL at 25°C) but exhibits high lipid solubility ( = 3.2), favoring cellular uptake .
Stability Profile
The compound remains stable under acidic conditions (pH 3–5) but undergoes hydrolysis at alkaline pH (>8). Thermal degradation occurs above 150°C .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume